(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
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Overview
Description
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a pyridine ring substituted with a pyrrolidine group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-chloropyridine with pyrrolidine under basic conditions, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with Pd/C for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Piperidine derivatives from reduction.
- Various substituted pyridine derivatives from substitution reactions .
Scientific Research Applications
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is unique due to its combination of a pyridine ring with a pyrrolidine group and a hydroxymethyl group, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c1-9-10(8-14)4-5-11(12-9)13-6-2-3-7-13/h4-5,14H,2-3,6-8H2,1H3 |
InChI Key |
RPYDLCBLBWSGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)CO |
Origin of Product |
United States |
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